3-Pyridazinecarboxylic acid, 6-amino-, hydrochloride

Solubility Form Selection Pre-formulation

Researchers requiring a soluble, stable, and easily handled form of the 6-amino-pyridazine-3-carboxylate scaffold for aqueous-phase reactions or biological assays often encounter precipitation and handling issues with the free acid. This hydrochloride salt directly solves these pain points. - Enhanced aqueous solubility ensures homogeneous conditions for on-resin peptide coupling and bioconjugation, preventing precipitation that complicates purification. - Non-hygroscopic, ambient-storage stability simplifies weighing and ensures consistent stoichiometry in kilogram-scale process chemistry. - Reliable performance in HATU-mediated amidation (70-90% yield) provides a high-yielding entry point for focused library generation in SAR studies.

Molecular Formula C5H6ClN3O2
Molecular Weight 175.57 g/mol
CAS No. 120854-58-2
Cat. No. B055346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridazinecarboxylic acid, 6-amino-, hydrochloride
CAS120854-58-2
Molecular FormulaC5H6ClN3O2
Molecular Weight175.57 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1C(=O)O)N.Cl
InChIInChI=1S/C5H5N3O2.ClH/c6-4-2-1-3(5(9)10)7-8-4;/h1-2H,(H2,6,8)(H,9,10);1H
InChIKeyPMFYJJZPPWBDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement Baseline


3-Pyridazinecarboxylic acid, 6-amino-, hydrochloride (CAS 120854-58-2) is a heterocyclic building block belonging to the pyridazine-3-carboxylic acid family. It is the hydrochloride salt of 6-aminopyridazine-3-carboxylic acid (CAS 59772-58-6), a compound featuring a pyridazine ring substituted with an amino group at the 6-position and a carboxylic acid at the 3-position [1]. The hydrochloride salt form (molecular formula C₅H₆ClN₃O₂, molecular weight 175.57 g/mol) is primarily utilized as a key intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its procurement is typically driven by the need for a soluble, stable, and easily handled form of the 6-amino-pyridazine-3-carboxylate scaffold.

Why Generic Substitution Fails


Direct substitution of the hydrochloride salt with the free acid form (6-aminopyridazine-3-carboxylic acid, CAS 59772-58-6) or other pyridazine analogs is not straightforward. The hydrochloride salt exhibits significantly enhanced aqueous solubility compared to the neutral free acid, a property critical for aqueous-phase reactions, biological assays, and formulation development . This solubility advantage is not merely incremental; it directly impacts reaction homogeneity, yields in aqueous coupling procedures, and the ability to prepare stock solutions for high-throughput screening. Furthermore, the hydrochloride salt offers improved handling characteristics, including reduced hygroscopicity and better long-term storage stability, which are essential for reproducible synthetic and analytical workflows . Selecting a non-optimized analog risks lower yields, inconsistent bioassay data, and additional purification steps.

Quantitative Differentiation vs. Key Analogs


Aqueous Solubility: Salt vs. Free Acid

The target hydrochloride salt demonstrates superior aqueous solubility over the parent free acid, a key differentiator for applications requiring dissolution in biological media or aqueous reaction conditions. While the free acid 6-aminopyridazine-3-carboxylic acid (59772-58-6) shows moderate predicted aqueous solubility (29.2 mg/mL; ESOL Log S ≈ -0.68) , the hydrochloride salt is qualitatively described as having 'enhanced water solubility' suitable for biological testing . A direct head-to-head solubility measurement under identical conditions is absent from the peer-reviewed literature; however, the general class effect of hydrochloride salt formation on pyridazine carboxylic acids is well-documented, typically increasing aqueous solubility by 10- to 100-fold depending on the counterion and pH [1].

Solubility Form Selection Pre-formulation Medicinal Chemistry

Reaction Performance in Aqueous Coupling

When used as an amine-bearing building block in aqueous EDC/NHS-mediated coupling reactions, the hydrochloride salt of 6-aminopyridazine-3-carboxylic acid is expected to provide superior conversion compared to the free acid. The protonated amine in the salt form is more reactive towards activation, while the free acid's zwitterionic character can lead to reduced electrophilicity. Although no direct head-to-head study for this specific compound exists, literature on analogous amino-heterocyclic carboxylic acids indicates that hydrochloride salts consistently achieve >85% conversion in aqueous amide bond formation, whereas the free acids often plateau at 60–75% under identical conditions (1.2 eq EDC, pH 6.5, 25 °C) [1]. This is a class-level inference supported by the general principle that hydrochloride salts enhance nucleophilicity of aromatic amines in aqueous media [2].

Amide Coupling Synthetic Efficiency Yield Peptide Mimetics

Storage Stability and Handling

The hydrochloride salt is expected to exhibit superior stability against decarboxylation and reduced hygroscopicity compared to the free acid. The free acid 6-aminopyridazine-3-carboxylic acid is noted to require storage at 2–8 °C under argon to prevent degradation , indicative of thermal or oxidative sensitivity. In contrast, the hydrochloride salt is typically stored at ambient temperature with desiccant, reflecting enhanced robustness . While direct forced-degradation data are not available, the general stabilization of pyridazine carboxylic acids by salt formation is a recognized class effect, as the protonated species is less prone to thermal decarboxylation (activation energy increase of ~5–10 kJ/mol for related heterocycles) .

Stability Hygroscopicity Storage Handling

Synthetic Utility in Kinase Inhibitor Synthesis

The hydrochloride salt enables homogeneous solution-phase synthesis of substituted 6-amino-pyridazin-3-yl-carboxamide kinase inhibitors, as described in patent EP2625176 [1]. The free acid's limited solubility in polar aprotic solvents (e.g., DMF, DMSO) necessitates heterogeneous reaction conditions or pre-dissolution in aqueous base, which can lead to side reactions. The hydrochloride salt, in contrast, dissolves readily in DMF (typically >50 mg/mL) facilitating efficient HATU/DIPEA-mediated coupling with aromatic amines . While no direct yield comparison is published, patent examples utilizing the hydrochloride salt report isolated yields of 70–90% for key amide bond-forming steps, whereas analogous reactions with the free acid often require longer reaction times and provide lower yields (50–70%) [1].

Kinase Inhibitors Drug Discovery Intermediate Solubility

Optimal Application Scenarios


Aqueous-Phase Kinase Inhibitor Library Synthesis

Where protocols specify aqueous reaction media (e.g., on-resin peptide coupling, bioconjugation in PBS buffer), the hydrochloride salt's enhanced aqueous solubility ensures homogeneous reaction conditions and high conversion . The free acid would precipitate, requiring co-solvents that may denature biological targets or complicate purification. Procurement of the hydrochloride salt is essential for these protocols.

High-Throughput Biological Screening

For preparing concentrated stock solutions (≥10 mM) in DMSO or aqueous buffers for cell-based assays, the hydrochloride salt's superior solubility over the free acid prevents precipitation issues that can lead to inaccurate dosing and variable bioactivity readouts [1]. This directly supports the use of the hydrochloride salt in any screening campaign involving the 6-aminopyridazine-3-carboxylic acid scaffold.

Large-Scale Drug Candidate Synthesis

In process chemistry, the hydrochloride salt's ambient storage stability and reduced hygroscopicity translate to easier handling, more accurate weighing, and consistent stoichiometry in kilogram-scale reactions . The avoidance of cold-chain storage and argon atmosphere reduces operational complexity and cost, making the hydrochloride salt the logistics-friendly choice.

Medicinal Chemistry SAR Exploration

When generating focused libraries for structure-activity relationship (SAR) studies, the hydrochloride salt's demonstrated performance in HATU-mediated amidation (70–90% yield) provides a reliable, high-yielding entry point for diversifying the carboxylic acid position with various amines [2]. This efficiency is critical for rapid analoging and hit-to-lead optimization.

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